

# A Comparative Guide to the Structural Analysis of Piperidine Carboxylic Acid Derivatives

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## Compound of Interest

Compound Name: *1-Boc-4-allyl-4-piperidinecarboxylic Acid*

Cat. No.: *B112619*

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This guide provides a comparative structural analysis of **1-Boc-4-allyl-4-piperidinecarboxylic acid** and a closely related analogue, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Due to the absence of publicly available experimental crystal structure data for **1-Boc-4-allyl-4-piperidinecarboxylic acid**, this guide utilizes the crystallographic data of 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid as a foundational comparator.

Spectroscopic data for **1-Boc-4-allyl-4-piperidinecarboxylic acid** is also not readily available in the public domain. Therefore, for illustrative purposes, this guide presents spectroscopic data from a close structural analogue, 1-Boc-4-ethyl-4-piperidinecarboxylic acid. This substitution allows for a demonstration of the comparative methodology while highlighting the data gap for the primary compound of interest.

## Physicochemical and Crystallographic Data Comparison

The following table summarizes the known physicochemical properties of the target compound and the detailed crystallographic data for the comparator compound, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.

Property	1-Boc-4-allyl-4-piperidinecarboxylic Acid (Target)	1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid (Comparator)[1]
Molecular Formula	C <sub>14</sub> H <sub>23</sub> NO <sub>4</sub>	C <sub>11</sub> H <sub>19</sub> NO <sub>4</sub>
Molecular Weight	269.34 g/mol	229.27 g/mol
Crystal System	Data Not Available	Monoclinic
Space Group	Data Not Available	P2 <sub>1</sub> /c
a (Å)	Data Not Available	11.2315 (7)
b (Å)	Data Not Available	11.0253 (7)
c (Å)	Data Not Available	11.0820 (7)
α (°)	Data Not Available	90
β (°)	Data Not Available	115.012 (3)
γ (°)	Data Not Available	90
Volume (Å <sup>3</sup> )	Data Not Available	1241.24 (13)
Z	Data Not Available	4
Calculated Density (g/cm <sup>3</sup> )	Data Not Available	1.226

## Spectroscopic Data Comparison

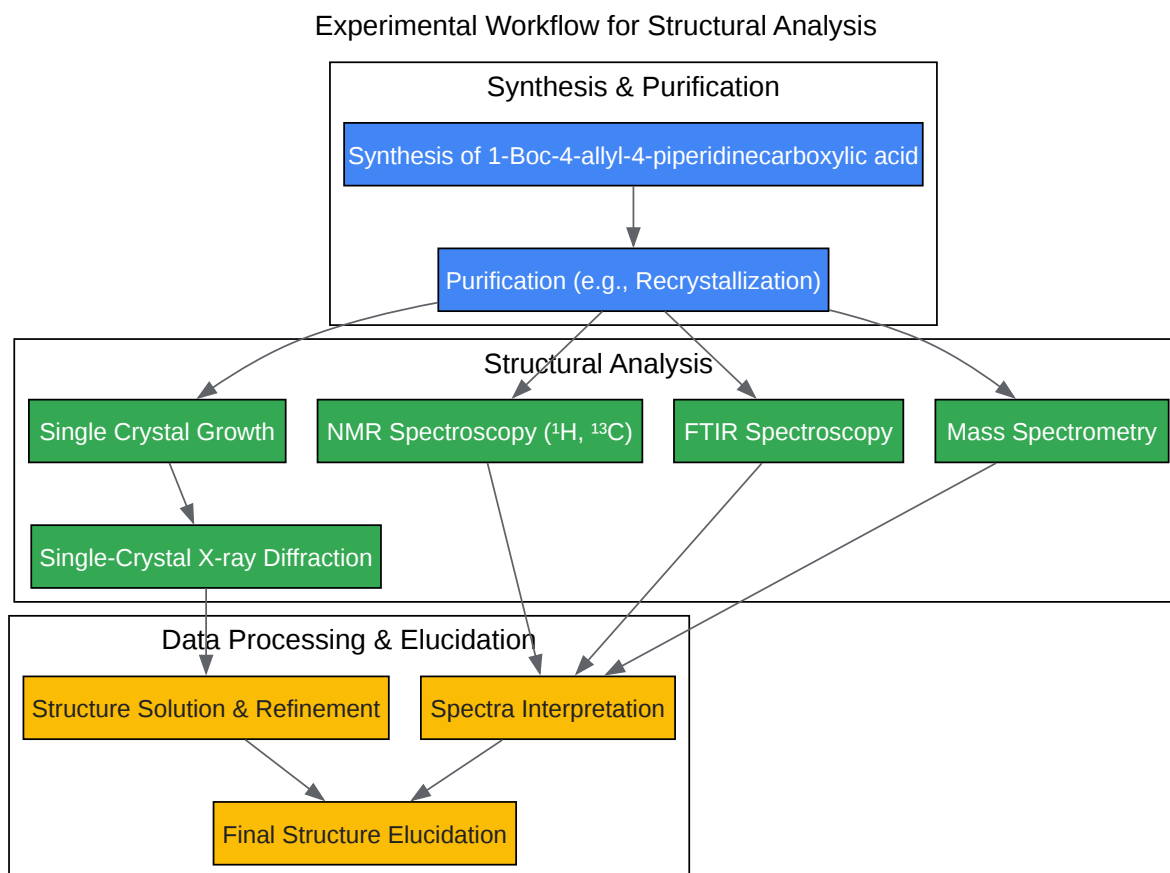
This section compares the key spectroscopic features of the comparator, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid, with those of the analogue 1-Boc-4-ethyl-4-piperidinecarboxylic acid, which is used as a proxy for the target compound.

Spectroscopic Data	1-Boc-4-ethyl-4-piperidinecarboxylic Acid (Analogue for Target)	1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid (Comparator)[1]
<sup>1</sup> H NMR (ppm)	Data not publicly available. Predicted shifts would include signals for the Boc group (~1.4 ppm), piperidine ring protons (1.5-4.0 ppm), the ethyl group (triplet and quartet), and the carboxylic acid proton (>10 ppm).	Signals corresponding to the Boc group, piperidine ring protons, and the carboxylic acid proton.
<sup>13</sup> C NMR (ppm)	Data not publicly available. Predicted shifts would include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), piperidine ring carbons, the ethyl group carbons, and the carboxylic acid carbon (>175 ppm).	Signals for the carbonyl and quaternary carbons of the Boc group, piperidine ring carbons, and the carboxylic acid carbon.
FTIR (cm <sup>-1</sup> )	Data not publicly available. Expected peaks include a broad O-H stretch (2500-3300), C=O stretches for the carboxylic acid and carbamate (~1700-1750), and C-H stretches (~2850-3000).	Broad O-H stretch, C=O stretches for the carboxylic acid and carbamate, and C-H stretches.
Mass Spec (m/z)	Expected [M+H] <sup>+</sup> at 258.1699 for C <sub>13</sub> H <sub>23</sub> NO <sub>4</sub>	[M+H] <sup>+</sup> corresponding to C <sub>11</sub> H <sub>19</sub> NO <sub>4</sub> .

## Experimental Workflow

The structural analysis of novel crystalline compounds like **1-Boc-4-allyl-4-piperidinecarboxylic acid** follows a standardized workflow to ensure comprehensive

characterization.



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## References

- 1. 1-BOC-4-ETHYL-4-PIPERIDINECARBOXYLIC ACID(188792-67-8) 1H NMR [m.chemicalbook.com]
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